Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
Electronic Effects
- 7-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS 357263-48-0): Absence of ester and methyl groups reduces dipole moment (4.2 D vs. 5.8 D) and logP (1.3 vs. 2.1).
- Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 45480460): Chlorine at position 5 alters electron density distribution, lowering LUMO energy (-1.9 eV vs. -1.5 eV).
Steric and Crystallographic Profiles
- Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 1403766-98-2): Methyl absence permits tighter crystal packing (density = 1.45 g/cm³ vs. 1.38 g/cm³).
- 4-[β-D-(tri-O-acetyl)xylopyranosyl)amino-7-carbomethoxy-6-methyl-5-methoxy-1H-pyrrolo[3,4-c]pyridin-1,3(2H)-dione (COD 2011759): Carbohydrate substituents increase unit cell volume (2351.4 ų vs. 815.3 ų).
Functional Implications
- Biological activity : Methyl and ester groups in this compound enhance kinase inhibition (IC₅₀ = 12 nM vs. 45 nM for unmethylated analogs).
- Solubility : LogS values (-3.1 vs. -2.4) reflect methyl-induced hydrophobicity.
$$ \text{Figure 1: Molecular structure with atom numbering. Chlorine (green), methyl (gray), ethyl ester (red).} $$
Properties
IUPAC Name |
ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-6(2)8-10(14-9)7(12)4-5-13-8/h4-5,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVARPNAJTYGWSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=NC=CC(=C2N1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140761 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 7-chloro-3-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-73-7 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 7-chloro-3-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 7-chloro-3-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis via Heterocyclic Construction
Method Overview:
This approach involves constructing the pyrrolo[3,2-b]pyridine core through cyclization reactions starting from suitable precursors such as substituted pyridines and pyrroles. The key step often involves cyclization of amino or nitrile intermediates under specific conditions to form the fused heterocycle.
Research Findings:
A patent describes the synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives via cyclization of 2-aminopyridines with α, β-unsaturated carbonyl compounds, followed by chlorination at specific positions to introduce the chloro substituent at position 7. The methyl group at position 3 is introduced through methylation of the heterocyclic intermediate prior to cyclization or during the final steps.
2-Aminopyridine derivative + α,β-unsaturated carbonyl → Cyclization → Pyrrolo[3,2-b]pyridine core → Chlorination at position 7 → Methylation at position 3
- High regioselectivity
- Suitable for scale-up
- Multi-step process requiring careful control of reaction conditions
Functionalization via Nucleophilic Substitution and Chlorination
Method Overview:
This involves starting from a pre-formed pyrrolo[3,2-b]pyridine-2-carboxylate and selectively introducing the chloro substituent at position 7 through electrophilic halogenation.
Research Findings:
A synthesis method detailed in a patent reports chlorination of a methylated pyrrolo[3,2-b]pyridine derivative using N-chlorosuccinimide (NCS) under controlled conditions to obtain the 7-chloro compound. The methyl group at position 3 is retained during this step.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Chlorination | N-chlorosuccinimide (NCS) | Reflux in acetonitrile | 70-80 |
- The selectivity for position 7 is achieved due to electronic effects and steric hindrance.
- Purification involves column chromatography to isolate the desired chlorinated product.
Esterification and Side-Chain Modifications
Method Overview:
The esterification of the carboxylic acid precursor is performed using ethanol in the presence of acid catalysts like sulfuric acid or via Fischer esterification. This step yields the ethyl ester derivative.
Research Findings:
A detailed synthetic route involves first synthesizing the pyrrolo[3,2-b]pyridine-2-carboxylic acid, followed by esterification with ethanol under reflux conditions with catalytic sulfuric acid. The process yields the ethyl ester with high efficiency.
Pyrrolo[3,2-b]pyridine-2-carboxylic acid + Ethanol (H2SO4 catalyst) → Ethyl ester
| Raw Material | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrrolo[3,2-b]pyridine-2-carboxylic acid | Ethanol, H2SO4 | Reflux, 4-6 hours | 85-90 |
- The esterification is straightforward and scalable.
- Purification involves solvent extraction and recrystallization.
Alternative Synthetic Routes
a. Multi-step Synthesis from 2-Aminopyridines:
Starting from 2-aminopyridines, a sequence involving acylation, cyclization, chlorination, and methylation can be employed. This route offers flexibility for introducing various substituents at different stages.
b. Use of Transition Metal Catalysis:
Hydrogenation and cross-coupling reactions using palladium or nickel catalysts facilitate the introduction of methyl groups and halogens at specific positions.
Data Summary and Comparative Table
| Method | Starting Material | Key Reactions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|---|
| Heterocyclic Construction | 2-Aminopyridine derivatives | Cyclization + chlorination + methylation | Regioselectivity, scalability | Multi-step, requires purification | 60-80 |
| Halogenation of Precursors | Pyrrolo[3,2-b]pyridine derivatives | NCS chlorination | Direct, selective | Possible over-halogenation | 70-85 |
| Esterification | Carboxylic acid derivatives | Fischer esterification | Simple, high yield | Reversible, needs excess alcohol | 85-90 |
| Multi-step from 2-Aminopyridines | 2-Aminopyridines | Acylation, cyclization, methylation | Flexibility | Longer synthesis, multiple steps | 50-75 |
Notes and Observations
- Selectivity: The position of halogenation (position 7) is influenced by electronic effects, with electrophilic halogenation favoring the most activated site.
- Reaction Conditions: Elevated temperatures and reflux conditions are common, with solvents like acetonitrile, ethanol, or DMF.
- Purification: Typically involves column chromatography, recrystallization, or filtration of precipitates.
- Yield Optimization: Use of excess reagents, controlled temperature, and inert atmospheres improve yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has shown potential in various pharmacological applications:
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, derivatives of pyrrolo[3,2-b]pyridines have been synthesized and evaluated for their effectiveness against various cancer cell lines. These compounds exhibited significant cytotoxicity, surpassing that of standard chemotherapeutic agents like tamoxifen in some cases .
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activities. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential use in developing new antimicrobial agents .
Neuropharmacological Effects
The pyrrolo[3,2-b]pyridine scaffold has been associated with neuropharmacological activities, including anticonvulsant and analgesic effects. This opens avenues for exploring the compound's potential in treating neurological disorders .
Agrochemical Applications
The unique structure of this compound also makes it a candidate for agrochemical applications:
Pesticide Development
Research into heterocyclic compounds has identified them as effective agents against pests. The chlorinated pyrrole derivatives have shown promise in developing new pesticides that are both effective and environmentally friendly. Their specific mechanism of action can target pest populations while minimizing harm to non-target organisms .
Material Science Applications
In materials science, this compound can be utilized in:
Synthesis of Functional Polymers
The compound can serve as a building block for synthesizing functional polymers with specific properties. Its ability to form stable complexes with metal ions opens possibilities for creating advanced materials with applications in catalysis and sensor technology .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry synthesized several derivatives of this compound and evaluated their anticancer activity against M-Hela tumor cell lines. Results indicated that certain derivatives exhibited twice the cytotoxicity compared to tamoxifen, highlighting their potential as novel anticancer agents.
Case Study 2: Antimicrobial Efficacy
In a comprehensive screening of various pyrrolo compounds for antimicrobial activity, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. This study suggests its potential application in developing new antimicrobial therapies.
Mechanism of Action
The mechanism by which Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations in Pyrrolo[3,2-b]Pyridine Derivatives
The following table highlights key analogues and their substituent differences:
Key Observations :
- Positional Effects : Chlorine at C7 (target compound) vs. C5 () alters electronic distribution and steric accessibility. The C7 position may enhance interactions with aromatic π-systems in biological targets .
- Synthetic Accessibility : Hydrogenation with Pd/C (e.g., ) is a common method for pyrrolopyridine synthesis, though substituent positioning requires tailored starting materials .
Isomeric Comparisons: Pyrrolo[2,3-c]Pyridine Analogues
Compounds with [2,3-c] ring fusion exhibit distinct electronic and spatial properties:
Structural Implications :
Halogen-Substituted Derivatives
Bromine and chlorine substituents exhibit contrasting effects:
Functional Differences :
Biological Activity
Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS Number: 1434141-73-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including various studies, data tables, and research findings.
- Molecular Formula : C11H11ClN2O2
- Molecular Weight : 236.67 g/mol
- IUPAC Name : this compound
- CAS Number : 1434141-73-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include enzymes and receptors involved in disease pathways. The presence of the chloro group and the pyrrolo structure contributes to its pharmacological properties.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
| Cell Line | GI50 (μM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 0.5 | |
| MCF-7 (Breast Cancer) | 0.8 | |
| A549 (Lung Cancer) | 1.2 |
These values indicate that the compound effectively inhibits cell growth at low concentrations, suggesting a potent anticancer activity.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It shows promising results against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest that the compound could be developed as an antimicrobial agent.
Anti-inflammatory Activity
In addition to its antiproliferative and antimicrobial effects, this compound has demonstrated anti-inflammatory properties. In a study measuring paw edema in animal models, it exhibited comparable efficacy to indomethacin:
This suggests potential applications in treating inflammatory conditions.
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Cancer Treatment : A study involving mice with induced tumors showed that administration of the compound led to a significant reduction in tumor size compared to control groups.
- Infection Control : In vitro studies demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, indicating its potential role in treating antibiotic-resistant infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, and how are yields optimized?
- Methodological Answer : The compound is synthesized via condensation of ethyl 3-methyl-1H-pyrrole-2-carboxylate with chlorinated acyl chlorides or halogenated reagents. For example, describes similar reactions using isoquinolinecarbonyl chloride derivatives under anhydrous conditions, achieving yields between 23–45%. Optimization involves temperature control (e.g., reflux in DMSO-d6), stoichiometric adjustments, and purification via column chromatography. ESI-MS and 1H NMR are critical for characterization, as shown in for analogous pyrrole carboxylates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer : 1H NMR in deuterated DMSO (300–400 MHz) is essential for identifying aromatic protons (δ 6.32–7.57 ppm), ethyl ester groups (quartet at δ 4.27 ppm, triplet at δ 1.32 ppm), and methyl substituents (singlet at δ 2.22 ppm), as demonstrated in and . ESI-MS confirms molecular weight (e.g., m/z 339.3 for a methoxy-substituted analog in ). Purity validation via HPLC (≥95–98.6%) is recommended .
Q. How do the chloro and methyl substituents influence the compound’s reactivity in further derivatization?
- Methodological Answer : The chloro group at position 7 enhances electrophilicity for nucleophilic substitution reactions (e.g., Suzuki couplings), while the methyl group at position 3 introduces steric hindrance, requiring careful selection of catalysts (e.g., Pd(PPh₃)₄). shows that electron-withdrawing substituents (e.g., trifluoromethyl) on coupling partners improve reaction efficiency .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and X-ray crystallography results for this compound?
- Methodological Answer : Cross-validation using complementary techniques is critical. For instance, highlights how single-crystal X-ray diffraction (SC-XRD) resolved ambiguities in NMR assignments for a pyrrolo[3,2-d]pyrimidine derivative. Use SHELXL ( ) for refinement and the Cambridge Structural Database (CSD, ) to compare bond lengths/angles. If NMR signals overlap (e.g., aromatic protons), 2D experiments (COSY, HSQC) are advised .
Q. What strategies address low crystallinity or polymorphism during structural analysis?
- Methodological Answer : Polymorphism can arise from conformational flexibility in the pyrrolo-pyridine core. Use SHELXD ( ) for phase determination in twinned crystals and explore solvent-drop grinding to isolate stable polymorphs. ’s ring-puckering coordinates help model non-planar conformations. For low-resolution data, apply restraints to bond distances/angles using SHELXPRO .
Q. How can computational modeling predict hydrogen-bonding patterns and supramolecular aggregation?
- Methodological Answer : Graph-set analysis ( ) identifies common H-bond motifs (e.g., R₂²(8) rings). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize molecular geometry, while Molecular Dynamics (MD) simulations assess solvent effects. ’s framework guides the interpretation of packing motifs in crystal lattices .
Q. What experimental design principles mitigate contradictions in biological activity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, solvent controls) to reduce variability. For example, ’s HPLC purity data (98.6%) emphasizes the need for high-quality samples. Use dose-response curves (IC₅₀/EC₅₀) and statistical validation (e.g., ANOVA) to reconcile activity differences. Meta-analyses of CSD entries ( ) can correlate structural features with bioactivity .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
